

Spectroscopic Data and Analysis of Einecs 301-195-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Einecs 301-195-8

Cat. No.: B15180892 Get Quote

Compound Identification: **Einecs 301-195-8** is identified as a salt, specifically (R)-glycolic acid, compound with [S-(R,S)]-2-(methylamino)-1-phenylpropanol (1:1). This substance is comprised of two chiral molecules: (R)-glycolic acid and [S-(R,S)]-2-(methylamino)-1-phenylpropanol, which form a diastereomeric salt. Due to the limited availability of specific experimental spectroscopic data for this exact salt, this guide will provide a detailed analysis of the expected spectroscopic characteristics based on the known data of its individual components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the salt in question, the NMR spectrum would exhibit signals corresponding to both the (R)-glycolic acid and the [S-(R,S)]-2-(methylamino)-1-phenylpropanol moieties. The presence of multiple chiral centers can lead to complex spectra, and the formation of diastereomers may result in distinct signals for otherwise equivalent nuclei.[1][2][3][4][5]

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show a combination of the signals from both components. The chemical shifts will be influenced by the ionic interaction between the carboxylate of the glycolic acid and the ammonium group of the phenylpropanol derivative.

Component	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
(R)-Glycolic Acid	3.5 - 4.0	Singlet	2H	α-CH ₂
(R)-Glycolic Acid	Broad Singlet	1H	-COOH (exchangeable)	
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	7.2 - 7.5	Multiplet	5H	Aromatic C-H
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	4.5 - 5.0	Doublet	1H	СН-ОН
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	2.8 - 3.3	Multiplet	1H	CH-NH
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	2.3 - 2.7	Singlet	3Н	N-CH₃
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	0.8 - 1.2	Doublet	ЗН	СН-СН₃
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	Broad Singlet	2H	-OH, -NH2+ (exchangeable)	

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will similarly display peaks for each carbon atom in both molecules.

Component	Predicted Chemical Shift (ppm)	Assignment	
(R)-Glycolic Acid	170 - 180	C=O (carboxylate)	
(R)-Glycolic Acid	60 - 70 α-CH ₂		
[S-(R,S)]-2-(methylamino)-1- phenylpropanol	135 - 145	Aromatic C (quaternary)	
[S-(R,S)]-2-(methylamino)-1- phenylpropanol	125 - 130	Aromatic CH	
[S-(R,S)]-2-(methylamino)-1- phenylpropanol	70 - 80	СН-ОН	
[S-(R,S)]-2-(methylamino)-1- phenylpropanol	55 - 65	CH-NH	
[S-(R,S)]-2-(methylamino)-1- phenylpropanol	30 - 40	N-CH₃	
[S-(R,S)]-2-(methylamino)-1- phenylpropanol	10 - 20	СН-СН3	

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining the NMR spectrum of an organic salt is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

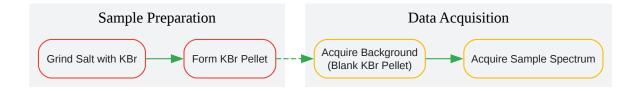
Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

The IR spectrum of the salt will show characteristic absorption bands for the functional groups present in both the glycolic acid and the phenylpropanol components. The formation of the salt will lead to the disappearance of the carboxylic acid O-H stretch and the appearance of strong carboxylate stretches.[6][7][8][9][10]

2.1. Predicted IR Absorption Data


Component	Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
(R)-Glycolic Acid (as carboxylate)	1610 - 1550	Asymmetric C=O stretch	Strong
(R)-Glycolic Acid (as carboxylate)	1420 - 1300	Symmetric C=O stretch	Strong
Both Components	3400 - 3200	O-H and N-H stretch (H-bonded)	Broad, Strong
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	3000 - 2800	C-H stretch (aliphatic)	Medium
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	1600, 1495	C=C stretch (aromatic)	Medium
Both Components	1200 - 1000	C-O stretch	Strong

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid organic salt is the KBr pellet method.

- Sample Preparation: Grind a small amount of the salt (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded first for background subtraction.

Click to download full resolution via product page

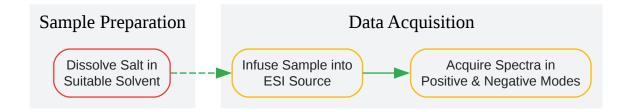
IR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Mass spectrometry of the salt is expected to show ions corresponding to the individual components, as the salt will likely dissociate in the ion source. Electrospray ionization (ESI) is a suitable technique for analyzing such non-volatile, ionic compounds.[11][12][13]

3.1. Predicted Mass Spectrometry Data

- Positive Ion Mode (ESI+): The protonated molecule of the phenylpropanolamine, [M+H]+, would be expected at m/z corresponding to the molecular weight of the free amine plus a proton.
- Negative Ion Mode (ESI-): The deprotonated molecule of glycolic acid, [M-H]⁻, would be expected at m/z corresponding to the molecular weight of the free acid minus a proton.


Component	Ionization Mode	Predicted m/z	lon
(R)-Glycolic Acid	ESI-	75.01	[C ₂ H ₃ O ₃] ⁻
[S-(R,S)]-2- (methylamino)-1- phenylpropanol	ESI+	166.12	[C10H16NO]+

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for ESI-MS is as follows:

- Sample Preparation: Dissolve a small amount of the salt in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a concentration of approximately 1-10 μg/mL.
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
- Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe
 the cationic and anionic components of the salt, respectively. The instrument parameters
 (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity
 and minimize fragmentation.

Click to download full resolution via product page

Mass Spectrometry (ESI) Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlifemastery.com [medlifemastery.com]
- 3. asdlib.org [asdlib.org]
- 4. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers -PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]
- 6. unige.ch [unige.ch]
- 7. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy in Chiral Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Infrared spectroscopy Wikipedia [en.wikipedia.org]
- 11. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereomeric resolution directed towards chirality determination focussing on gasphase energetics of coordinated sodium dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unravelling stereochemistry via mass spectrometry | Research | Chemistry World [chemistryworld.com]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of Einecs 301-195-8:
 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15180892#spectroscopic-data-for-einecs-301-195-8-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com